molecular formula C6H3BrF3NO B2720000 2-Bromo-5-(trifluoromethyl)pyridine 1-oxide CAS No. 1309647-71-9

2-Bromo-5-(trifluoromethyl)pyridine 1-oxide

Cat. No.: B2720000
CAS No.: 1309647-71-9
M. Wt: 241.995
InChI Key: LFQDPJNHUHLMTM-UHFFFAOYSA-N
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Description

2-Bromo-5-(trifluoromethyl)pyridine 1-oxide is a halogenated pyridine derivative featuring a bromine substituent at the 2-position, a trifluoromethyl group at the 5-position, and an N-oxide functional group. This compound is synthesized via oxidation of 2-bromo-5-(trifluoromethyl)pyridine using hydrogen peroxide (H₂O₂) in a trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) mixture. The reaction proceeds under reflux conditions, yielding the N-oxide derivative .

The N-oxide group significantly alters the compound’s electronic properties, enhancing its reactivity in substitution and metal-binding reactions. This makes it valuable in pharmaceutical and agrochemical research, particularly as a precursor for cross-coupling reactions and metal-coordinated pharmacophores .

Properties

IUPAC Name

2-bromo-1-oxido-5-(trifluoromethyl)pyridin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3NO/c7-5-2-1-4(3-11(5)12)6(8,9)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQDPJNHUHLMTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=[N+](C=C1C(F)(F)F)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Bromo-5-(trifluoromethyl)pyridine 1-oxide typically involves the bromination of 5-(trifluoromethyl)pyridine followed by oxidation. One common method includes the use of bromine and a suitable oxidizing agent under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-Bromo-5-(trifluoromethyl)pyridine 1-oxide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

2-Bromo-5-(trifluoromethyl)pyridine 1-oxide serves as an important intermediate in the synthesis of various organic compounds. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating complex molecules that require specific functional groups.

Key Reactions :

  • Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, allowing for the introduction of different functional groups.
  • Palladium-Catalyzed Reactions : It can be used in palladium-catalyzed α-arylation reactions, which are crucial in forming carbon-carbon bonds.

Medicinal Chemistry

In the field of medicinal chemistry, this compound is explored for its potential to develop pharmaceuticals. The trifluoromethyl group enhances the lipophilicity of the compound, improving its ability to penetrate biological membranes and interact with molecular targets.

Applications :

  • Pharmaceutical Development : It is utilized in synthesizing biologically active compounds aimed at treating various diseases, including cancer and inflammatory conditions.
  • Biological Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory and anticancer properties through modulation of specific biochemical pathways.

Material Science

The compound is also investigated for its applications in material science, particularly in developing fine chemicals and advanced materials with tailored properties.

Case Studies and Research Findings

  • Oxidative Stress Response : Research indicates that compounds similar to this compound can modulate enzyme activities related to oxidative stress, suggesting potential therapeutic benefits in oxidative damage-related diseases.
  • Cancer Therapeutics : In vitro studies have shown that derivatives can induce apoptosis in cancer cell lines by activating caspases, highlighting their potential as anticancer agents.
  • Anti-inflammatory Properties : Similar compounds have demonstrated the ability to reduce inflammation markers in preclinical models, indicating the potential for developing anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(trifluoromethyl)pyridine 1-oxide involves its reactivity as an electrophile due to the presence of the bromine atom and the electron-withdrawing trifluoromethyl group. These features make it a suitable substrate for various nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Structural and Physical Properties

The table below summarizes key properties of 2-bromo-5-(trifluoromethyl)pyridine 1-oxide and structurally related compounds:

Compound Name Molecular Weight CAS RN Melting Point Storage Conditions Reactivity Notes
This compound 242.00 (calc.) Not reported Not reported Not specified Enhanced electrophilicity at C2 due to N-oxide resonance; suitable for nucleophilic substitution
2-Bromo-5-(trifluoromethyl)pyridine 225.99 50488-42-1 Not reported 0°C–6°C Bromine at C2 facilitates Suzuki-Miyaura couplings; electron-withdrawing CF₃ stabilizes intermediates
2-Bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-one 267.04 383-53-9 45°C–46°C Room temperature Ketone functionality enables nucleophilic additions; CF₃ enhances lipophilicity
3-Bromo-5-(trifluoromethyl)pyridine 225.99 849027-63-6 Not reported 0°C–6°C Bromine at C3 reduces steric hindrance; regioselectivity differs in coupling reactions

Key Observations:

  • N-Oxide vs. Parent Compound: The N-oxide derivative (242.00 g/mol) has a higher molecular weight than its parent (225.99 g/mol) due to the added oxygen atom.
  • Positional Isomers : Bromine placement (e.g., 2- vs. 3-bromo isomers) impacts reactivity. For example, 2-bromo derivatives are more reactive in cross-couplings due to proximity to directing groups like CF₃ .

Comparative Stability and Handling

  • Storage : The parent compound (2-bromo-5-(trifluoromethyl)pyridine) requires refrigeration (0°C–6°C), whereas the N-oxide’s storage conditions are unspecified, suggesting greater stability at room temperature .

Biological Activity

2-Bromo-5-(trifluoromethyl)pyridine 1-oxide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, including antimicrobial and antiviral research.

Synthesis of this compound

The compound can be synthesized through various methods, including reductive homocoupling. One notable method involves the use of palladium acetate as a catalyst, allowing for the formation of 5,5'-bis(trifluoromethyl)-2,2'-bipyridine from 2-bromo-5-(trifluoromethyl)pyridine under controlled temperature conditions .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including this compound. The compound exhibits significant activity against various pathogens. For instance, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
S. aureus32 µg/mL
E. coli64 µg/mL
P. aeruginosa128 µg/mL
C. albicans16 µg/mL

Antiviral Activity

The compound has also been evaluated for antiviral activity, particularly in the context of the COVID-19 pandemic. Research indicates that derivatives of pyridine can inhibit viral replication effectively. For example, certain pyridine compounds have demonstrated potent inhibitory effects against the SARS-CoV-2 virus with IC50 values in the nanomolar range .

Case Study 1: Antibacterial Efficacy

In a study examining various trifluoromethylpyridines, it was found that compounds similar to 2-Bromo-5-(trifluoromethyl)pyridine exhibited lower EC50 values against R. solanacearum, indicating strong antibacterial activity compared to commercial standards like thiodiazole copper .

Table 2: Comparison of EC50 Values Against R. solanacearum

CompoundEC50 (mg/L)
Thiodiazole Copper87
Bismerthiazol124
This compound 40 - 78

Case Study 2: Antiviral Potential

In another investigation focused on antiviral agents, compounds derived from pyridine structures were tested against various influenza strains. The results indicated that some derivatives had a significant effect on viral load reduction in infected models, demonstrating their potential as therapeutic agents against viral infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-bromo-5-(trifluoromethyl)pyridine 1-oxide, and how can purity be ensured?

  • Methodology : The compound is synthesized via bromination of 5-(trifluoromethyl)pyridine using brominating agents (e.g., N-bromosuccinimide or Br₂) under controlled conditions. Reaction monitoring via TLC or NMR is critical. Purification typically involves recrystallization from ethanol or column chromatography (silica gel, hexane/EtOAC) to remove unreacted starting materials and byproducts. Purity validation requires GC-MS or HPLC with a C18 column .
  • Key Challenges : Bromine’s electrophilicity may lead to over-bromination; temperature control (40–60°C) and stoichiometric ratios must be optimized to suppress side reactions.

Q. How can the structural and electronic properties of this compound be characterized?

  • Methodology :

  • Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies substituent positions (e.g., deshielding of pyridine protons due to electron-withdrawing CF₃ and Br groups).
  • X-ray crystallography : Resolves crystal packing and confirms the N-oxide moiety’s geometry .
  • Computational analysis : DFT calculations (e.g., Gaussian) predict electron density distribution, aiding in understanding reactivity (e.g., Br’s leaving-group propensity) .

Q. What safety protocols are essential for handling this compound in the lab?

  • Guidelines :

  • Use N95 masks, nitrile gloves, and safety goggles to prevent inhalation/skin contact (similar to hazards reported for pyridine N-oxides) .
  • Work in a fume hood; avoid sparks/open flames due to potential combustible dust (flash point ~113°C, analogous to chlorinated pyridines) .
  • Store in airtight containers at ambient temperature, away from reducing agents .

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